1-Isopropylpiperazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)10-4-3-9-5-7(10)8(11)12/h6-7,9H,3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGWJPCDSHWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Isopropylpiperazine 2 Carboxylic Acid
Convergent and Divergent Synthetic Strategies
The construction of the 1-isopropylpiperazine-2-carboxylic acid molecule relies on strategic synthetic planning. Both convergent and divergent approaches are employed to assemble the core piperazine (B1678402) scaffold and introduce the required substituents at the N1 and C2 positions. Convergent syntheses involve the separate preparation of key fragments that are later combined, while divergent strategies begin with a common intermediate that is subsequently elaborated into different target molecules.
Amination-Cyclization Routes to Piperazine Scaffolds
The formation of the piperazine ring is a fundamental step in the synthesis of this compound. Amination-cyclization reactions represent a common and versatile approach to creating this heterocyclic core. These methods typically involve the formation of two new carbon-nitrogen bonds to close the six-membered ring.
A variety of protocols have been developed to achieve this transformation. One such strategy involves the reductive cyclization of dioximes. nih.gov In this approach, a primary amine is reacted with nitrosoalkenes in a double Michael addition to form a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net This intermediate then undergoes a catalytic reductive cyclization, where the oxime groups are reduced and cyclize to form the piperazine ring. nih.gov The mechanism is believed to proceed through the hydrogenolysis of the N-O bonds to yield a diimine intermediate, which subsequently cyclizes and is further reduced to the final piperazine product. nih.gov
Another prominent method is the direct C-H functionalization of piperazines, which can be achieved through photoredox catalysis. mdpi.com For instance, the CarboxyLic Amine Protocol (CLAP) utilizes an iridium-based photoredox catalyst for the decarboxylative cyclization of an amino-acid-derived diamine with an aldehyde. mdpi.com This process generates an α-aminyl radical that cyclizes with an imine intermediate to form the C2-substituted piperazine ring. mdpi.com Additionally, direct α-lithiation of N-Boc protected piperazines offers a route to introduce substituents at the C2 position. mdpi.com
More traditional approaches have utilized the cyclization of diethanolamine (B148213) derivatives. For example, a process involving the mono-amination of diethanolamine catalyzed by a ruthenium PNP pincer complex, followed by cyclization using a coupling reagent like phosphorus pentachloride, has been proposed as an alternative to conventional industrial methods. researchgate.net
Table 1: Comparison of Amination-Cyclization Strategies for Piperazine Synthesis
| Method | Key Reactants | Catalyst/Reagent | Key Intermediate | Reference |
|---|---|---|---|---|
| Reductive Cyclization of Dioximes | Primary amine, Nitrosoalkenes | Catalytic Hydrogenation (e.g., Pd/C) | Bis(oximinoalkyl)amine | nih.gov, researchgate.net |
| Photoredox CLAP Protocol | Amino-acid-derived diamine, Aldehyde | Iridium-based photoredox catalyst | α-aminyl radical | mdpi.com |
Introduction of the Isopropyl Substituent at N1
Once the piperazine-2-carboxylic acid scaffold is formed, the introduction of the isopropyl group at the N1 position is typically achieved through standard N-alkylation reactions. These reactions involve the treatment of the secondary amine at N1 with an isopropylating agent.
Commonly used reagents for this transformation include isopropyl halides (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions, such as over-alkylation at the N4 position if it is unprotected. Alternatively, reductive amination can be employed, where the piperazine nitrogen is reacted with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method offers a milder alternative to direct alkylation.
Carboxylic Acid Functionalization at C2
One approach involves building the piperazine ring from a precursor that already contains the desired carboxylate functionality or a precursor to it. For example, starting from an α-amino acid allows the chiral center and the carboxylic acid group to be incorporated from the beginning of the synthesis (see Chiral Pool Approaches).
Alternatively, direct C-H functionalization methods have emerged as powerful tools. mdpi.com These modern techniques allow for the introduction of functional groups onto the carbon framework of a pre-formed piperazine ring, avoiding the need for lengthy synthetic sequences starting from substituted precursors. While direct carboxylation can be challenging, functionalization with a group that can be later converted to a carboxylic acid, such as a cyano group or an acyl group, is a viable strategy. mdpi.com For instance, the α-lithiation of an N-Boc piperazine can be used to introduce an acyl group at the C2 position, which can then be oxidized to the corresponding carboxylic acid. mdpi.com
Stereoselective and Enantioselective Synthesis
The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active. Therefore, methods for the stereoselective and enantioselective synthesis of this compound are of paramount importance.
Chiral Pool Approaches Utilizing Amino Acid Precursors
A highly effective strategy for controlling the stereochemistry at C2 is to utilize the chiral pool, which involves using readily available, enantiomerically pure natural products as starting materials. researchgate.net α-Amino acids are ideal precursors for this purpose. researchgate.netbaranlab.org
In this approach, a natural amino acid, such as L-alanine or L-phenylglycine, provides the C2 stereocenter and the carboxylic acid functionality. nih.gov A typical synthetic sequence might involve the conversion of the amino acid into a suitable 1,2-diamine derivative. nih.govrsc.org This diamine, with its stereocenter intact, can then undergo a ring-closing reaction to form the piperazine ring. For example, an orthogonally bis-protected chiral 1,2-diamine, derived from an amino acid, can react with an electrophile like 2-bromoethyl-diphenylsulfonium triflate in an aza-Michael addition to construct the piperazine core. rsc.org
This strategy has been successfully applied to the synthesis of various 2-substituted chiral piperazines. rsc.org The use of proteinogenic α-amino acids ensures that the product is obtained with high enantiomeric purity. researchgate.net
Table 2: Examples of Amino Acid Precursors in Chiral Pool Synthesis
| Starting Amino Acid | Key Transformation | Resulting Piperazine Derivative | Reference |
|---|---|---|---|
| (S)-Alanine | Conversion to β-ketoester, reductive amination, and cyclization | 3-Methylpiperazine-2-acetic acid ester | nih.gov |
| (S)-Phenylglycine | Conversion to β-ketoester, reductive amination, and cyclization | 3-Phenylpiperazine-2-acetic acid ester | nih.gov |
Chiral Auxiliary-Mediated Asymmetric Induction
Another powerful method for achieving enantioselectivity is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a temporary functional group that is attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the C2 center. For example, a chiral auxiliary can be used in conjugate addition reactions to α,β-unsaturated systems to set the stereochemistry. nih.gov While specific examples for this compound are not detailed in the provided search results, the general principle is well-established for related heterocyclic systems. nih.govelsevierpure.com
For instance, an achiral piperazine precursor could be derivatized with a chiral auxiliary, such as one derived from pyroglutamic acid. elsevierpure.com Subsequent reactions, like an alkylation or an addition reaction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched piperazine derivative. This approach offers flexibility as both enantiomers of the target molecule can often be synthesized by simply choosing the opposite enantiomer of the chiral auxiliary.
Catalytic Asymmetric Hydrogenation for Chiral Piperazines
The creation of specific stereocenters in piperazine rings is frequently accomplished through catalytic asymmetric hydrogenation, a powerful and efficient technique. This method typically involves the reduction of a prochiral precursor, such as a tetrahydropyrazine (B3061110) or a pyrazine (B50134), using a chiral catalyst to yield an enantiomerically enriched piperazine.
The choice of catalyst is paramount and often involves transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) complexed with chiral ligands. ajchem-b.com For instance, an efficient synthesis of the piperazine intermediate of Crixivan®, a well-known HIV protease inhibitor, was achieved via the chiral hydrogenation of a tetrahydropyrazine substrate. princeton.edu This approach successfully established the required absolute stereochemistry for the molecule. princeton.edu
Iridium-catalyzed asymmetric hydrogenation has proven particularly effective for producing enantiomerically enriched chiral molecules, including nitrogen-containing heterocycles. ajchem-b.com A facile method has been developed for the synthesis of a wide range of chiral piperazines, including 3-substituted and 2,3-disubstituted variants, with high enantioselectivity (up to 96% ee). acs.org This process utilizes an Iridium catalyst to hydrogenate pyrazines that have been activated by alkyl halides, demonstrating practical utility through its scalability and concise nature. acs.org
The performance of these catalytic systems is highly dependent on the specific combination of the metal center and the chiral ligand. Atropoisomeric biaryl phosphine (B1218219) ligands such as BINAP and its derivatives (e.g., MeO-BIPHEP) have been successfully employed in Ru- and Rh-catalyzed hydrogenations, delivering products with high enantioselectivities. mdma.ch
Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Piperazine Synthesis
| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |
| Iridium-based catalyst | Activated Pyrazines | Substituted Chiral Piperazines | Up to 96% | acs.org |
| Rhodium/Ruthenium with Chiral Ligands | Tetrahydropyrazines | Chiral Piperazine Intermediates | High | princeton.edu |
| Iridium with (R)-MeO-BIPHEP ligand | Quinolines | Chiral Tetrahydroquinolines | Up to 96% | ajchem-b.com |
Diastereoselective Alkylation Strategies
Diastereoselective alkylation is another key strategy for synthesizing substituted chiral piperazines. This approach leverages a pre-existing stereocenter within the piperazine precursor to direct the introduction of a new substituent to a specific position with controlled stereochemistry.
One successful method involves the direct C-H lithiation of N-Boc-protected piperazines. nsf.gov For example, the asymmetric lithiation of α-methylbenzyl piperazines using reagents like s-BuLi in combination with a chiral ligand such as (–)-sparteine allows for the introduction of an electrophile. nsf.gov The diastereoselectivity of this process is influenced by the nature of the distal substituent and the chosen electrophile, providing access to α-functionalized piperazines with good levels of diastereocontrol. nsf.gov This technique was notably highlighted in the asymmetric synthesis of an intermediate for Indinavir. nsf.gov
The alkylation of imines (or aldimines) derived from chiral aldehydes or amines also presents a viable route. nih.gov By reacting an imine that contains a stereocenter with an organometallic reagent, a new chiral amine can be formed with predictable diastereoselectivity. The stereocontrol is typically induced by a heteroatom at the α-position relative to the aldehyde used to form the imine. nih.gov While broadly applicable to chiral amine synthesis, these principles can be adapted to piperazine precursors. nih.gov
Furthermore, palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been shown to produce a variety of highly enantioenriched α-tertiary and α-secondary piperazin-2-ones. caltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. caltech.edu
Protecting Group Chemistry in this compound Synthesis
The presence of two secondary amine groups in the piperazine ring necessitates the use of protecting groups to achieve regioselectivity and prevent undesired side reactions, such as di-substitution, during synthesis.
N-Protection Strategies (e.g., Boc, Fmoc)
The use of protecting groups on one of the piperazine nitrogen atoms is a widely accepted method for preparing monosubstituted piperazines. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups. nih.gov It is typically introduced by reacting the piperazine with Boc anhydride. google.com The Boc group is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). researchgate.net This strategy allows the unprotected nitrogen to react with an electrophile, after which the Boc group can be cleaved to yield the monosubstituted product. nih.gov
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another widely used N-protection group, particularly in solid-phase synthesis. researchgate.net Unlike the acid-labile Boc group, the Fmoc group is base-labile and is typically removed using a secondary amine like piperidine (B6355638) or, increasingly, piperazine itself. researchgate.netrsc.org The harsh conditions required for Boc and Fmoc removal can sometimes lead to undesirable side reactions. researchgate.net
A simpler, though less common, method of protection involves the mono-protonation of piperazine. By using an acid like acetic acid or by preparing piperazine monohydrochloride, one nitrogen atom is rendered non-nucleophilic, allowing the other to react selectively. nih.govresearchgate.net
Orthogonal Protection Schemes for Differential Reactivity
For the synthesis of more complex, differentially substituted piperazines, orthogonal protection schemes are essential. This strategy involves protecting the two nitrogen atoms with groups that can be removed under different, non-interfering conditions. This allows for the selective deprotection and functionalization of one nitrogen atom while the other remains protected.
A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org This method allows for the creation of piperazines with two different protecting groups, enabling sequential modifications. For instance, a combination of Boc and a benzyl (B1604629) (Bn) group can be used, where the Boc group is removed with acid and the Bn group is removed by hydrogenolysis.
Another sophisticated strategy employs tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, which are prepared from bis-carbamate protected piperazine-2-carboxylic acids. researchgate.net These bicyclic structures serve as orthogonally protected scaffolds from which a variety of 2-substituted piperazines can be derived. researchgate.net Similarly, a five-step route starting from amino acids can generate enantiopure 3-substituted piperazine-2-acetic acid esters, featuring a key chiral 1,2-diamine intermediate that is orthogonally protected. nih.gov
Table 2: Common Orthogonal Protecting Group Pairs in Piperazine Synthesis
| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition | Reference |
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Cbz (Carboxybenzyl) | Hydrogenolysis | rsc.org |
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Ns (Nosyl) | Thiolysis (e.g., thiophenol) | nih.gov |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | researchgate.net |
Solid-Phase Synthesis Protocols for Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of piperazine derivatives, which is highly valuable in drug discovery. In this method, a piperazine scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out.
A common approach involves attaching an N-protected amino acid, which serves as a precursor to the piperazine ring, to a resin such as a 2-chlorotrityl chloride resin. rsc.org The synthesis then proceeds through sequential deprotection and coupling steps. For example, an Fmoc-protected building block can be deprotected using a solution of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to be a rapid and efficient alternative to piperidine. rsc.org
Another solid-phase protocol involves the use of a resin-supported piperazin-1-ium (B1237378) cation. researchgate.net This cation can react with various electrophilic reagents, such as carboxylic anhydrides, with the product remaining attached to the ionic resin support. researchgate.net Solid-phase routes have been developed that allow for the creation of numerous derivatives from a single starting point, such as an aldimine of glycine (B1666218) on a BAL resin, through sequential alkylation, hydrolysis, and acylation steps. mdpi.com After the desired modifications are complete, the final compound is cleaved from the solid support for purification and analysis. mdpi.com
Scalability and Process Optimization in Industrial Synthesis
Translating a synthetic route from the laboratory to an industrial scale introduces numerous challenges related to cost, safety, efficiency, and environmental impact. For piperazine derivatives, process optimization is critical for viable commercial production.
One innovative and scalable approach involves a [3+3] cycloaddition of azomethine ylides, promoted by a combination of visible-light irradiation and aluminum organometallics. nih.gov This method provides densely functionalized piperazines in a single, stereoselective step from readily available imine starting materials. nih.gov The use of visible light and main-group organometallics represents a practical and potentially more sustainable catalytic system. nih.gov
However, the scalability of photoredox reactions can be limited by the need for a high surface-to-volume ratio to ensure adequate light penetration. mdpi.com To overcome this, continuous-flow reactors are increasingly being employed. mdpi.com Flow chemistry offers improved safety, better heat and mass transfer, and the potential for streamlined production, making it an attractive solution for scaling up reactions that are problematic in large batch reactors. mdpi.com
Reviews of synthetic methodologies for FDA-approved drugs containing the piperazine moiety reveal that large-scale syntheses often prioritize commercially available starting materials and robust reactions like SNAr or reductive aminations. mdpi.com For example, in the process chemistry for Venetoclax, unprotected piperazine was reacted in large excess with a precursor to minimize the formation of di-substituted byproducts, a common strategy to improve yield and simplify purification on a large scale. mdpi.com
Comprehensive Analysis of Chemical Reactivity and Transformations of 1 Isopropylpiperazine 2 Carboxylic Acid
Electrophilic and Nucleophilic Reactions at the Piperazine (B1678402) Ring Carbons
The carbon atoms of the 1-isopropylpiperazine-2-carboxylic acid ring are sp³ hybridized and saturated. Consequently, they are not susceptible to direct electrophilic or nucleophilic substitution reactions in the way that aromatic or unsaturated systems are. The electron density within the heterocyclic core is concentrated on the nitrogen and oxygen atoms, making them the primary sites for chemical reactions.
The reactivity of the piperazine moiety is centered on the nucleophilic character of the two nitrogen atoms. The secondary amine at the N-4 position is a potent nucleophile and a site for further substitution, such as alkylation or acylation. The tertiary amine at the N-1 position is also nucleophilic, though sterically hindered by the isopropyl group, and can be involved in reactions such as salt formation or oxidation. The carboxylic acid group at C-2 can undergo its own characteristic reactions, such as esterification or conversion to an amide, but direct substitution on the ring carbons is not a typical reaction pathway under standard conditions. evitachem.comambeed.com
Coupling Reactions for Complex Adducts
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carboxylic acid (upon activation), makes it an ideal building block for the synthesis of more complex molecules through various coupling reactions.
As an unnatural amino acid analogue, this compound is a prime substrate for peptide coupling and amide bond formation. The carboxylic acid moiety can be activated to react with a primary or secondary amine, while the secondary amine on the piperazine ring can react with an activated carboxylic acid.
The standard procedure involves the activation of the carboxyl group of this compound with a coupling reagent. This activation step converts the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea, an active ester, or an acid anhydride. This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond. evitachem.com The secondary amine at the N-4 position can serve as the nucleophile in a coupling reaction with another carboxylic acid.
A wide array of coupling reagents has been developed to facilitate this transformation, aiming for high yields, fast reaction times, and minimal side reactions, particularly the suppression of racemization at the chiral C-2 center.
Table 1: Common Reagents for Peptide Coupling and Amide Bond Formation
| Reagent Class | Example Reagents | Mechanism of Action & Notes |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. EDC forms a water-soluble urea (B33335) byproduct, simplifying purification. evitachem.com |
| Onium Salts (Uronium/Aminium) | HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU | Form active esters that readily react with amines. HATU is particularly effective for coupling sterically hindered amino acids and minimizing racemization. These reactions typically require a non-nucleophilic base. |
| Onium Salts (Phosphonium) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBrOP | Similar to uronium salts, they generate active esters. PyBrOP is known for its high reactivity, useful for difficult couplings. |
| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acid chloride. This method is very effective but can be harsh, potentially affecting other functional groups if not properly protected. |
The secondary amine at the N-4 position of the piperazine ring is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.net This reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl or heteroaryl sp²-hybridized carbon.
In a typical Buchwald-Hartwig reaction, the N-4 amine of this compound would be coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov The choice of ligand is critical and often dictates the scope and efficiency of the reaction. The reaction provides a powerful and direct method for synthesizing N-aryl piperazine derivatives, which are common motifs in pharmaceuticals. researchgate.netnih.govresearchgate.net While the carboxylic acid group could potentially participate in decarboxylative cross-coupling, the N-arylation of the secondary amine is a more common and well-established transformation for this type of scaffold.
Table 2: Typical Components for Buchwald-Hartwig N-Arylation of the Piperazine Core
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst that enters the catalytic cycle. |
| Ligand | RuPhos, XPhos, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), tBuXphos | A phosphine ligand that coordinates to the palladium center, influencing its stability, reactivity, and substrate scope. nih.govnih.gov |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | Activates the amine nucleophile and facilitates the reductive elimination step. |
| Aryl Electrophile | Aryl bromides, Aryl chlorides, Aryl triflates | The coupling partner that provides the aryl group to be attached to the piperazine nitrogen. |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, aprotic solvents are typically used to prevent side reactions. |
Oxidative and Reductive Transformations of the Heterocyclic Core
The piperazine ring of this compound can undergo both oxidative and reductive transformations, fundamentally altering the structure of the heterocyclic core.
Reductive Transformations: The most significant reductive transformation is the synthesis of the piperazine ring itself from its aromatic precursor, a pyrazine (B50134). Optically active piperazine-2-carboxylic acid derivatives are prepared via the asymmetric hydrogenation of the corresponding pyrazine-2-carboxylic acid derivatives. google.com This reaction reduces the two C=N double bonds of the pyrazine ring to form the saturated piperazine heterocycle. The process is typically carried out under hydrogen pressure using an optically active rhodium or palladium complex as a catalyst to ensure the desired stereochemistry at the C-2 position. google.comdicp.ac.cn
Oxidative Transformations: The piperazine ring is susceptible to oxidation at several sites.
N-Oxidation: The tertiary nitrogen atom at the N-1 position can be oxidized to an N-oxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org N-oxides are valuable intermediates in their own right.
Dehydrogenation: Under more forcing conditions, the piperazine ring can be fully dehydrogenated back to its aromatic pyrazine form. This oxidative process can be achieved through catalytic dehydrogenation at high temperatures over catalysts such as nickel or cobalt. google.com
C-H Oxidation: While less common, direct oxidation of the C-H bonds on the piperazine ring to introduce a hydroxyl or carbonyl group is possible. These reactions often require specialized transition metal catalysts and potent oxidants like m-CPBA, and selectivity can be a challenge. rsc.orgmdpi.com
Conformational Analysis and Stereochemical Behavior of 1 Isopropylpiperazine 2 Carboxylic Acid
Conformational Isomerism of the Piperazine (B1678402) Ring
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, is not planar and, similar to cyclohexane, adopts non-planar conformations to minimize angular and torsional strain. The conformational dynamics of substituted piperazines, such as 1-isopropylpiperazine-2-carboxylic acid, are complex, involving ring inversion and the influence of its substituents.
Chair and Twist-Boat Conformations and Interconversion Dynamics
The most stable conformation of the piperazine ring is the chair form. researchgate.net In this conformation, the bond angles are close to the ideal tetrahedral angle, and the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. The piperazine ring can undergo a conformational flip, interconverting between two equivalent chair forms.
Another significant, though less stable, conformation is the twist-boat form. niscpr.res.in The twist-boat conformer is higher in energy than the chair form due to steric interactions and torsional strain. ias.ac.in For the parent piperazine molecule, the twist-boat conformer lies at a significantly higher energy level, approximately 8.5 kcal/mol above the most stable diequatorial chair conformer. ias.ac.in The interconversion between the chair and twist-boat conformations involves passing through higher-energy transition states, such as the half-chair and boat forms. The energy barrier for this ring inversion in piperazines is generally higher than that in cyclohexanes. rsc.org
Impact of the Isopropyl Group and Carboxylic Acid on Ring Conformation
The presence of substituents on the piperazine ring significantly influences the equilibrium between the different conformations. For this compound, both the N-isopropyl group at position 1 and the carboxylic acid group at position 2 dictate the preferred ring conformation.
Isopropyl Group: The bulky isopropyl group attached to the nitrogen atom (N1) will strongly prefer to occupy an equatorial position in the chair conformation. This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the group were in an axial position.
Carboxylic Acid Group: The conformational preference of the carboxylic acid group at the C2 position is more complex. Generally, substituents on a carbon atom in a six-membered ring also favor the equatorial position to avoid steric clashes. However, in some cases, an axial orientation might be stabilized by other factors, such as intramolecular hydrogen bonding. nih.gov For 2-substituted piperazines, the axial conformation has been found to be preferred in certain derivatives. nih.gov The final preferred conformation of this compound would be a balance between the strong equatorial preference of the N-isopropyl group and the conformational preference of the C2-carboxylic acid group, which could be influenced by solvent and pH.
Restricted Rotation Phenomena and Rotameric States (e.g., Amide Bonds in Derivatives)
Rotational barriers around single bonds can lead to the existence of distinct, interconverting conformers known as rotamers. In derivatives of this compound, particularly those involving amide bonds, this phenomenon becomes prominent. rsc.org
If the carboxylic acid moiety of this compound is converted into an amide (e.g., by reaction with an amine), the rotation around the newly formed C(O)-N bond becomes restricted. nih.gov This is due to the partial double bond character of the amide C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl group. rsc.orgscispace.com This restricted rotation leads to the existence of two distinct rotamers, often referred to as syn and anti or cis and trans, which can interconvert. The energy barrier for this rotation is typically high enough to allow for the observation of separate signals for each rotamer in NMR spectroscopy at room temperature. rsc.orgresearchgate.net
Furthermore, restricted rotation can also be considered for the bond between the piperazine nitrogen (N1) and the isopropyl group. While the barrier to rotation around this N-C(sp³) bond is lower than that of an amide bond, steric hindrance could lead to preferred rotameric states.
Spectroscopic Elucidation of Conformational Isomers
Spectroscopic techniques are essential for studying the conformational behavior of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.
Temperature-Dependent Nuclear Magnetic Resonance (NMR) Spectroscopy
Temperature-dependent (dynamic) NMR spectroscopy is a primary method for investigating conformational dynamics such as ring inversion and restricted rotation. rsc.orgscispace.com At low temperatures, the rate of interconversion between different conformers (e.g., chair-flip or amide rotamers) is slow on the NMR timescale. This results in distinct sets of signals in the ¹H and ¹³C NMR spectra for each populated conformer. nih.govresearchgate.net
As the temperature is increased, the rate of interconversion also increases. When the rate becomes fast enough, the NMR spectrometer can no longer resolve the individual conformers. The separate signals broaden and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). rsc.orgresearchgate.net From the coalescence temperature and the chemical shift difference between the signals of the individual conformers, the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. rsc.orgresearchgate.net This provides quantitative information about the energy barrier of the interconversion. For N-acylated piperazines, two distinct coalescence points can sometimes be observed: one for the slower amide bond rotation and another for the faster ring inversion. rsc.orgscispace.com
Table 1: Hypothetical Temperature-Dependent NMR Behavior for a Piperazine Derivative
| Temperature | Spectral Appearance | Dynamic Process |
|---|---|---|
| Low Temperature (e.g., -40 °C) | Sharp, distinct signals for each conformer | Slow exchange |
| Coalescence Temperature (Tc) | Broad, merged signals | Intermediate exchange |
| High Temperature (e.g., 60 °C) | Sharp, averaged signals | Fast exchange |
Infrared (IR) Spectroscopy for Characteristic Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy can confirm the presence of the key structural components.
The carboxylic acid group gives rise to two very distinct absorptions:
A very broad O-H stretching band, typically appearing in the range of 2500–3300 cm⁻¹. ycdehongchem.comlibretexts.org
A strong C=O (carbonyl) stretching band, which for a dimeric carboxylic acid is centered around 1710 cm⁻¹. libretexts.org
Other important vibrations include:
N-H Stretching: If the N4 position is unsubstituted, a medium-intensity N-H stretching vibration would be expected in the 3300–3500 cm⁻¹ region. ycdehongchem.com
C-H Stretching: Absorptions for the C-H bonds of the isopropyl group and the piperazine ring would appear around 2850–3000 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the piperazine ring typically occur in the 1000–1300 cm⁻¹ region. ycdehongchem.com
While IR spectroscopy does not typically provide detailed information about conformational isomers, which often have very similar IR spectra, it is invaluable for confirming the molecular structure and the presence of key functional groups that are central to the compound's stereochemical behavior.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500–3300 | Very Broad |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Secondary Amine (if N4 is H) | N-H stretch | 3300–3500 | Medium |
| Alkane | C-H stretch | 2850–3000 | Medium to Strong |
| Amine | C-N stretch | 1000–1300 | Medium |
Computational and Theoretical Insights into Conformational Landscapes
The conformational landscape of this compound, a molecule with significant structural flexibility, can be effectively explored through computational and theoretical methods. These approaches provide a detailed understanding of the molecule's spatial arrangements, energy profiles, and the probabilities of different conformations, which are crucial for predicting its interactions and reactivity.
Potential Energy Surface Mapping
A potential energy surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional representation of a molecule's potential energy as a function of its atomic coordinates. longdom.orglibretexts.org For this compound, the PES would map the energy changes associated with variations in bond lengths, bond angles, and, most importantly, dihedral angles that define the conformation of the piperazine ring and the orientation of its substituents.
The complexity of the PES increases with the number of atoms in the molecule. longdom.org For a molecule like this compound, with its multiple rotatable bonds, the full PES is high-dimensional. Therefore, conformational analysis often focuses on simplified 2D or 3D representations by systematically varying key dihedral angles and calculating the corresponding energy at each point, while optimizing the remaining geometric parameters.
Key features of the PES for this molecule would include:
Energy Minima: These correspond to the most stable, low-energy conformations of the molecule. For this compound, these would likely represent different chair and boat conformations of the piperazine ring, as well as various orientations of the isopropyl and carboxylic acid groups.
Saddle Points: These represent transition states, which are the highest energy points on the lowest energy path connecting two energy minima. libretexts.org The energy difference between a minimum and a saddle point represents the activation energy for the conformational change.
Reaction Coordinates: A path on the PES that connects reactants to products through a transition state is known as a reaction coordinate. libretexts.org In conformational analysis, this path illustrates the interconversion between different stable conformers.
By mapping the PES, researchers can identify the most probable conformations and understand the energy barriers that hinder their interconversion. This information is critical for predicting which shapes the molecule is likely to adopt in different environments.
Molecular Mechanics and Quantum Chemical Calculations for Conformational Preferences
To construct the potential energy surface and determine the relative energies of different conformers, two primary computational techniques are employed: molecular mechanics and quantum chemical calculations.
Molecular Mechanics (MM):
Molecular mechanics methods utilize classical physics to model molecules as a collection of atoms held together by springs representing bonds. The energy of a given conformation is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).
For piperazine derivatives, force fields like MMFF94 have been used to generate ensembles of conformers and identify local minima on the potential energy surface. nih.gov A systematic or random search of the conformational space is performed to locate various stable and low-energy structures. While computationally less expensive than quantum methods, the accuracy of MM calculations is highly dependent on the quality of the force field parameters.
Quantum Chemical Calculations:
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energy of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to calculate the energies of different conformers of this compound with high accuracy.
For instance, studies on related 2-substituted piperazines have utilized molecular modeling to understand conformational preferences, finding that the axial conformation can be preferred in certain cases. nih.gov Quantum chemical calculations can elucidate the electronic effects, such as intramolecular hydrogen bonding, that might stabilize specific conformations. nih.gov For this compound, such calculations would be essential to accurately model the interactions between the carboxylic acid group, the piperazine ring nitrogens, and the isopropyl group, which can significantly influence the conformational equilibrium.
Illustrative Data from Computational Studies on Piperazine Derivatives:
| Computational Method | Parameter Calculated | Illustrative Finding for a Piperazine Derivative |
| Molecular Mechanics (MMFF94) | Relative Energy of Conformers | Chair conformation with equatorial substituents is generally the lowest energy state. |
| Density Functional Theory (DFT) | Energy Barrier for Ring Inversion | The energy barrier for the interconversion between two chair forms is calculated to be in the range of 10-12 kcal/mol. |
| Ab initio (HF/6-31G*) | Intramolecular Hydrogen Bond Energy | A stabilizing intramolecular hydrogen bond between the carboxylic acid proton and a ring nitrogen is predicted, with an energy of 2-4 kcal/mol. |
| Molecular Dynamics (MD) | Population of Conformational States | In a simulated aqueous environment, the population of the axial conformer of a 2-substituted piperazine might increase due to specific solvent interactions. |
These computational approaches provide a powerful toolkit for dissecting the complex conformational behavior of this compound. By mapping the potential energy surface and employing both molecular mechanics and quantum chemical calculations, a detailed, atomistic understanding of its structural preferences can be achieved. This knowledge is fundamental for rationalizing its chemical properties and biological activity.
Applications in Advanced Organic Synthesis and Molecular Design
Utilization as a Chiral Building Block in Asymmetric Synthesis
The enantiomerically pure forms of piperazine-2-carboxylic acid and its derivatives are highly sought-after chiral building blocks. Their stereodefined structure is crucial for the synthesis of optically active target molecules, particularly in the pharmaceutical industry. The synthesis of these chiral piperazines often involves asymmetric methodologies to ensure high enantiomeric purity.
One key method is the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using optically active rhodium complexes as catalysts. google.com This process allows for the large-scale industrial production of optically active piperazine-2-carboxylic acid derivatives without the need for resolving racemic mixtures. google.com
Another powerful technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This method has been successfully applied to N-protected piperazin-2-ones to generate α,α-disubstituted piperazin-2-ones in high yields and excellent enantioselectivity. caltech.edunih.gov These products can then be converted into the corresponding gem-disubstituted piperazines, which are valuable scaffolds in drug discovery. caltech.edunih.gov The choice of protecting groups on the nitrogen atoms is critical; for instance, N4-Boc protected substrates have been shown to improve substrate scope and ease of deprotection compared to N4-benzyl groups. caltech.edunih.gov
These chiral piperazine (B1678402) building blocks are instrumental as precursors for chiral 1,2-diamines, which are themselves important ligands for catalysis and components of numerous natural products. nih.gov
Table 1: Asymmetric Synthesis Methods for Chiral Piperazine Derivatives
| Method | Precursor | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Pyrazinecarboxylic acid derivatives | Optically active Rhodium complexes | Industrial scale, avoids racemate resolution | google.com |
| Decarboxylative Asymmetric Allylic Alkylation (DAAA) | N-protected piperazin-2-ones | Palladium catalysts with chiral ligands (e.g., PHOX) | High yield and enantioselectivity for α-substituted piperazinones | caltech.edunih.gov |
| Addition to Sulfinimines | N,N-(diphenylmethylene)glycine ethyl ester enolate | Sulfinimines (N-sulfinyl imines) | Produces anti-2,3-diamino esters with differential protection | nih.gov |
Design of Conformationally Constrained Peptidomimetics
The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a major focus in medicinal chemistry. Incorporating rigid structural elements like the piperazine ring is a key strategy to create conformationally constrained peptides. Such constraints can lock a molecule into its bioactive conformation, enhancing potency and selectivity while improving metabolic stability. nih.gov
β-turns are crucial secondary structures in proteins, facilitating chain reversal and playing key roles in molecular recognition. nih.gov The rigid framework of piperazine derivatives makes them excellent candidates for mimicking these turns. Specifically, piperazin-2-ones have been identified as mimics of inverse γ-turns. nih.gov By incorporating these structures into a peptide sequence, a stable turn can be induced.
The synthesis of such mimics often involves ligating peptide fragments to a central scaffold that forces the desired turn. nih.gov The use of cyclic pentapeptides has also been explored, where the inclusion of a D-amino acid can induce a stable βII'-turn conformation. nih.gov The piperazine scaffold offers a non-peptide alternative to achieve similar conformational pre-organization. Research has shown that even cyclic peptides containing only L-amino acids can adopt βII'-turn conformations, highlighting the complex interplay of factors that govern peptide folding. nih.gov The ability to control these turns is vital for developing inhibitors of protein-protein interactions and novel antimicrobial agents. nih.gov
Stabilizing α-helical structures in short peptides is a significant challenge because they tend to be conformationally flexible in solution. cam.ac.uk Macrocyclization, often referred to as "peptide stapling," is a prominent strategy to enforce helical conformations. cam.ac.uk This involves introducing a covalent linker between two amino acid side chains to create a macrocyclic structure.
While direct incorporation of 1-isopropylpiperazine-2-carboxylic acid for helix nucleation is not prominently documented, related scaffolds like the triazine-piperazine-triazine system have been used to create two-faced amphipathic α-helix mimetics. cam.ac.uk These mimetics have shown improved binding affinity to protein targets like Mcl-1. The piperazine unit in these scaffolds serves to orient appended pharmacophoric groups in a manner that mimics the spatial arrangement of side chains on one face of an α-helix. This demonstrates the potential of piperazine-based structures to act as organizing elements within larger macrocyclic designs aimed at stabilizing specific secondary structures.
Role as a Privileged Scaffold in Medicinal Chemistry Lead Generation
The term "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple, often unrelated, biological targets with high affinity. researchgate.netmdpi.com These scaffolds provide a robust starting point for the development of new drugs. The piperazine ring is widely recognized as one of the most important N-heterocyclic privileged structures in drug discovery, second only to piperidine (B6355638). researchgate.net
Its prevalence is due to several advantageous properties, including favorable solubility, basicity that can be tuned, and conformational rigidity. researchgate.net The two nitrogen atoms offer multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. researchgate.net This versatility has led to the incorporation of the piperazine scaffold into numerous approved drugs across a wide range of therapeutic areas, including oncology (e.g., Imatinib), infectious diseases (e.g., Ciprofloxacin), and central nervous system disorders (e.g., Piribedil). nih.gov The use of such scaffolds accelerates the lead generation process by starting with a core that already possesses drug-like properties. mdpi.com
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry is a powerful technology for rapidly generating large, diverse libraries of compounds for high-throughput screening (HTS). nih.govslideshare.net The goal is to explore vast chemical space to identify "hit" compounds that can be optimized into drug leads. slideshare.net Privileged scaffolds like piperazine are ideal starting points for building these libraries. researchgate.net
The piperazine core, including derivatives like this compound, can be systematically decorated with a variety of substituents at its nitrogen atoms and other positions. This can be achieved through both solid-phase and solution-phase parallel synthesis. researchgate.net For example, starting with the chiral piperazine-2-carboxylic acid core, one nitrogen can be acylated with a diverse set of carboxylic acids while the other is alkylated or arylated, quickly generating thousands of distinct products. These libraries are then screened against biological targets using automated HTS assays to identify compounds with desired activity. nih.gov The structural information from the initial hits is then used to design smaller, more focused libraries for lead optimization. nih.gov
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
This compound and its analogs are valuable advanced intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). esprixtech.com Their utility stems from the chiral piperazine core, which is a key structural motif in many biologically active molecules.
A prominent example is their use in the synthesis of HIV protease inhibitors. google.comevitachem.com The specific stereochemistry and conformation of the piperazine ring are critical for fitting into the enzyme's active site and achieving potent inhibition. evitachem.com The synthesis of neuropharmaceuticals also utilizes these intermediates, as the piperazine structure can be modified to enhance properties like blood-brain barrier penetration. evitachem.com
While the application in agrochemicals is less specifically detailed in available literature, the general biological activity of piperazine derivatives suggests their potential in this area as well. Many molecular scaffolds found in pharmaceuticals are also effective in agrochemical agents like fungicides and herbicides. The principles of rational design and combinatorial screening that make piperazines valuable in medicine are equally applicable to the discovery of new crop protection agents.
Computational Chemistry and Molecular Modeling of 1 Isopropylpiperazine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic reactivity of a molecule. researchgate.net For derivatives of piperazine (B1678402), these methods are used to calculate a variety of molecular properties and electronic descriptors that correlate with biological activity. researchgate.net Calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The energy gap between the HOMO and LUMO, for instance, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, local reactivity descriptors, such as the Fukui function and local atomic hardness, can be calculated for individual atoms within the molecule. researchgate.net These descriptors help identify the specific sites most likely to be involved in nucleophilic or electrophilic attacks, which is crucial for predicting how the molecule will interact with a biological receptor. researchgate.net Studies on multi-target heterocycle piperazine derivatives have shown that high receptor affinity can be associated with specific values of local softness or charge at particular atoms within the piperazine scaffold. researchgate.net
| Electronic Descriptor | Predicted Value/Significance for Piperazine Derivatives | Reference |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. | researchgate.net |
| Molecular Dipole Moment | Influences solubility and membrane permeability; calculated from the overall charge distribution. | researchgate.net |
| Electrostatic Potential | Maps regions of positive and negative charge, indicating sites for hydrogen bonding and other non-covalent interactions. | researchgate.net |
| Local Atomic Softness (Sk) | High values at specific atoms (e.g., piperazine nitrogens) can correlate with high receptor binding affinity. | researchgate.net |
| Atomic Charges | The partial charge on the piperazine nitrogen atoms is critical for interactions with acidic residues in receptor binding pockets. | nih.gov |
Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Sampling
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand within a receptor's binding site. rsc.org For piperazine-2-carboxylic acid derivatives, MD simulations are employed to assess the stability of docking poses, characterize key intermolecular interactions, and explore the conformational flexibility of both the ligand and the protein. nih.gov
A typical MD simulation for a ligand-protein complex involves placing the docked structure in a simulated aqueous environment and calculating the forces on each atom over time to model its motion. The resulting trajectory can be analyzed to determine the stability of critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues. nih.gov For example, simulations on related piperazine-2-carboxylic acid derivatives targeting cholinesterase enzymes revealed stable binding through a network of hydrogen bonds and hydrophobic interactions within the enzyme's catalytic and peripheral anionic sites. nih.gov
| MD Simulation Analysis | Findings for Piperazine Derivative-Receptor Complexes | Reference |
| RMSD (Root Mean Square Deviation) | Low RMSD values for the ligand over the simulation time indicate a stable binding pose within the receptor pocket. | nih.gov |
| Hydrogen Bond Analysis | Identifies persistent hydrogen bonds between the ligand (e.g., carboxylic acid, piperazine nitrogens) and key receptor residues, confirming their importance for affinity. | rsc.orgnih.gov |
| Conformational Stability | Confirms the preference for specific ligand conformations (e.g., chair vs. boat for the piperazine ring) upon binding. | nih.govnih.gov |
| Binding Free Energy (MM/PBSA, MM/GBSA) | Estimates the free energy of binding from the simulation trajectory, providing a more refined prediction of binding affinity than docking alone. | nih.gov |
Docking Studies and Predictive Binding Affinity Calculations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual compound libraries and the generation of hypotheses about ligand-receptor interactions. nih.gov For 1-Isopropylpiperazine-2-carboxylic acid, docking studies would be used to predict its binding mode and affinity against various potential biological targets, such as enzymes or G-protein coupled receptors. nih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. mdpi.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. youtube.com Docking studies on structurally related piperazine derivatives have successfully identified key interactions driving their biological activity. For instance, studies on piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors showed that the carboxylic acid group and the benzyl (B1604629) substituents form crucial hydrogen bonds and hydrophobic interactions with residues in the active site. nih.gov Similarly, docking of other piperazine derivatives into the androgen receptor and carbonic anhydrase IX has provided insights into their anticancer activity. nih.govnih.gov The predicted binding affinity, often expressed in kcal/mol, provides a quantitative estimate of the ligand's potency. nih.gov
| Target Protein | Predicted Binding Affinity (kcal/mol) for Piperazine Derivatives | Key Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | -7.0 to -10.5 | Tyr70, Asp72, Tyr121, Trp279, Tyr334 | nih.gov |
| Butyrylcholinesterase (BChE) | -8.0 to -11.5 | Trp82, His438, Trp231 | nih.gov |
| Androgen Receptor | -7.1 to -7.5 | Gln711, Arg752, Asn705 | nih.gov |
| Carbonic Anhydrase IX (CAIX) | -7.3 to -8.6 | His68, Gln71, Gln92, Pro202 | nih.gov |
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Computational approaches are pivotal in elucidating Structure-Activity Relationships (SAR), which describe how modifications to a chemical structure affect its biological activity. researchgate.net By integrating docking, quantum mechanics, and quantitative structure-activity relationship (QSAR) models, researchers can build a comprehensive understanding of the SAR for a series of compounds like piperazine derivatives. nih.govnih.gov
For piperazine-based compounds, SAR studies often explore how different substituents on the two nitrogen atoms and the piperazine ring itself influence target affinity and selectivity. researchgate.net For example, computational SAR analyses of acylsulfonylpiperazines revealed that the nature and position of substituents on the aromatic rings significantly impact antiproliferative activity. researchgate.net In another study on piperazine-2-carboxylic acid derivatives, modifying the carboxylic acid group to a hydroxamic acid or various carboxamides dramatically shifted the selectivity from AChE to BChE inhibition. nih.gov
QSAR models formalize these relationships by correlating variations in biological activity with changes in calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties). A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Prediction of Physico-chemical Parameters Relevant to Molecular Design
In silico prediction of physicochemical properties is a critical component of early-stage drug design, helping to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles while minimizing wasted synthetic effort. researchgate.net Computational tools can rapidly estimate a wide range of properties for a molecule like this compound based solely on its 2D or 3D structure. unpad.ac.idacs.org
Key parameters include lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's potential for oral bioavailability. researchgate.net For instance, in silico ADME predictions for related piperazine-2-carboxylic acid derivatives showed good CNS bioavailability and favorable safety parameters. nih.gov Various computational models, from fragment-based methods to more complex machine learning algorithms and physics-based free energy calculations, are available to predict these properties with increasing accuracy. nih.govacs.orgnih.gov
| Physicochemical Parameter | Predicted Value for this compound (Representative) | Method/Significance | Reference |
| Molecular Weight | 172.22 g/mol | Calculated from molecular formula. | achmem.com |
| logP (Octanol-Water Partition Coefficient) | -1.0 to 0.5 | Indicates hydrophilicity; important for solubility and permeability. Predicted using methods like ClogP or machine learning models. | nih.govresearchgate.net |
| Topological Polar Surface Area (TPSA) | ~61.4 Ų | Predicts membrane permeability; values < 140 Ų are generally favorable for CNS penetration. | nih.gov |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | Influences binding and solubility. | researchgate.net |
| Hydrogen Bond Acceptors | 4 (from N, N, and O=C-O) | Influences binding and solubility. | researchgate.net |
| Aqueous Solubility (logS) | High | Expected due to polar functional groups and low logP. | researchgate.net |
Advanced Characterization Methodologies for 1 Isopropylpiperazine 2 Carboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are fundamental for the definitive identification of "1-Isopropylpiperazine-2-carboxylic acid". These techniques provide detailed information about the molecular framework and connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the isopropyl group, the piperazine (B1678402) ring, and the carboxylic acid. The methine proton of the isopropyl group would likely appear as a multiplet, while the two methyl groups would present as a doublet. The protons on the piperazine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be influenced by solvent and concentration. toray.jporganic-chemistry.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For "this compound," distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the carbons of the isopropyl group, and the carbons of the piperazine ring. nih.govchemscene.com The chemical shifts of the piperazine ring carbons would be influenced by the presence of the isopropyl substituent.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the complex multiplets of the piperazine ring. An HSQC spectrum would correlate each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.
Illustrative ¹H NMR Data for a Related Compound: (S)-Piperazine-2-carboxylic acid
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| Piperazine Ring Protons | 2.50-3.50 | m |
| Carboxylic Acid Proton | >10 | br s |
| Note: This data is for the parent compound (S)-Piperazine-2-carboxylic acid and serves as an example. The presence of the N-isopropyl group in the target molecule would alter the chemical shifts and splitting patterns of the piperazine ring protons. nih.gov |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For "this compound" (C₈H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. nih.gov A close match between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the molecular formula. Techniques like electrospray ionization (ESI) are commonly used for such analyses. nih.gov
Expected HRMS Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 173.1285 |
| [M+Na]⁺ | 195.1104 |
| Note: These are theoretical values. Experimental data would be obtained from HRMS analysis. |
Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the carboxylic acid and the secondary amine within the piperazine ring. Key expected vibrational frequencies include:
A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. nih.gov
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. nih.gov
C-N stretching vibrations for the piperazine ring in the 1250-1020 cm⁻¹ region.
N-H bending vibrations for the secondary amine in the piperazine ring. toray.jp
C-H stretching and bending vibrations for the alkyl portions of the molecule. chemenu.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in Raman spectra, and the technique is particularly useful for analyzing symmetric vibrations and skeletal modes of the piperazine ring.
Typical FT-IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Amine | N-H Stretch | 3500 - 3300 |
| Alkane | C-H Stretch | 2960 - 2850 |
| Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions. nih.gov |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles. For a chiral molecule like "this compound," single-crystal X-ray diffraction can be used to determine its absolute configuration if a suitable crystal is obtained and a heavy atom is present or introduced. While no specific crystal structure data for "this compound" is publicly available, studies on related piperazine derivatives have utilized this technique to confirm their solid-state conformations. nih.gov The piperazine ring typically adopts a chair conformation. nih.gov
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., HPLC, Chiral GC)
Chromatographic methods are essential for assessing the purity and, for chiral compounds, the enantiomeric excess of "this compound."
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of "this compound". nih.gov The compound would be detected using a suitable detector, such as a UV detector if the molecule possesses a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Chiral Chromatography (HPLC and GC): Since "this compound" is a chiral compound, specialized chromatographic techniques are required to separate its enantiomers and determine the enantiomeric excess (e.e.).
Chiral HPLC: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral carboxylic acids and their derivatives. The mobile phase is typically a mixture of alkanes and an alcohol.
Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid would likely need to be derivatized to increase its volatility. After derivatization, the enantiomers can be separated on a chiral capillary column.
The development of a robust chromatographic method is crucial for quality control, ensuring the compound meets the required purity and enantiomeric specifications for its intended use.
Future Perspectives and Emerging Research Avenues for 1 Isopropylpiperazine 2 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of C-substituted piperazines, particularly those with defined stereochemistry like 1-Isopropylpiperazine-2-carboxylic acid, remains a challenge. Future research will likely focus on developing more efficient and environmentally benign synthetic routes.
Current methods for producing related piperazine-2-carboxylic acid derivatives often involve multi-step sequences, sometimes requiring protecting groups and yielding racemic mixtures that necessitate resolution. google.comnih.gov A key future direction will be the development of asymmetric synthetic methods. For instance, processes involving asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes, have shown promise for producing optically active piperazine-2-carboxylic acid derivatives and could be adapted for this specific compound. google.com
Furthermore, the principles of green chemistry are expected to drive innovation. This includes the use of organic photoredox catalysis, which allows for mild reaction conditions. mdpi.com A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes has been demonstrated for the synthesis of 2-substituted piperazines and could be conceptually applied. organic-chemistry.org Another sustainable approach involves the direct amidation of carboxylic acids, potentially using activating agents like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the piperazine (B1678402) ring, reducing waste and improving atom economy. researchgate.net
| Synthetic Strategy | Potential Advantages | Related Examples |
| Asymmetric Hydrogenation | Direct access to enantiopure products, avoiding resolution steps. google.com | Rhodium-catalyzed hydrogenation of pyrazinecarboxylic acid derivatives. google.com |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy sources. mdpi.com | Iridium-catalyzed decarboxylative annulation of glycine-based diamines with aldehydes. organic-chemistry.org |
| Direct Amidation | High atom economy, reduced waste streams. researchgate.net | DABCO-mediated synthesis of piperazines from carboxylic acids. researchgate.net |
| Chemoenzymatic Synthesis | High selectivity and stereocontrol under mild conditions. | Biocatalytic resolution or desymmetrization of piperazine precursors. |
Exploration of Novel Chemical Transformations and Derivatizations
The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, offers a rich platform for chemical derivatization. The carboxylic acid moiety can be readily converted into a wide array of functional groups, including esters, amides, and alcohols. Such derivatizations are crucial for tuning the molecule's properties for specific applications. For example, coupling the carboxylic acid with various amines or alcohols can generate libraries of compounds for biological screening. google.comgoogle.com
The secondary amine at the 4-position is also a key site for functionalization. N-alkylation or N-arylation reactions can introduce diverse substituents, significantly expanding the chemical space accessible from this scaffold. nih.govmdpi.com These modifications are known to profoundly influence the biological activity of piperazine-containing molecules. nih.gov
Future research should explore more advanced transformations. For example, the carbon-hydrogen bonds on the piperazine ring could be targeted for late-stage functionalization, a strategy that is gaining prominence in medicinal chemistry for rapidly accessing novel analogues. mdpi.com
Application in Supramolecular Chemistry and Materials Science
The unique structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable supramolecular synthons. rsc.org This could be exploited to build well-defined molecular assemblies, such as chains, sheets, or more complex networks.
In the realm of materials science, piperazine derivatives are used as building blocks for polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov The bifunctionality of this compound could allow it to act as a monomer in the synthesis of novel polyamides or polyesters with chiral backbones, potentially leading to materials with interesting optical or recognition properties. Its ability to chelate metal ions through the nitrogen atoms and the carboxylate group also suggests its potential as a ligand for the construction of chiral MOFs, which are of interest for asymmetric catalysis and separations. rsc.org
| Potential Application Area | Key Molecular Features | Example of Related System |
| Supramolecular Gels | Hydrogen bonding, chirality | Self-assembly of amino acid-based gelators. |
| Chiral Polymers | Bifunctionality (amine and carboxylic acid) | Polyamides derived from chiral diamines and diacids. |
| Metal-Organic Frameworks (MOFs) | Chelating ability, chirality | MOFs constructed from amino acid-based ligands. rsc.org |
| CO2 Capture Materials | Presence of amine groups | Piperazine-based solvents for CO2 scrubbing. nucleos.com |
Advanced Computational Methodologies for De Novo Design
Computational chemistry offers powerful tools to predict the properties and interactions of molecules, guiding the design of new derivatives of this compound for specific purposes. Conformational analysis using quantum chemical calculations can elucidate the preferred three-dimensional structures of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets or its packing in a crystal lattice. physchemres.orgnih.gov
De novo design algorithms can be employed to build virtual libraries of derivatives by computationally adding substituents to the core scaffold. nih.gov These virtual compounds can then be screened in silico for desired properties, such as binding affinity to a particular protein target. For instance, molecular docking and molecular dynamics simulations can predict how derivatives might bind to the active site of an enzyme, allowing for the rational design of potent and selective inhibitors. nih.govrsc.org Such computational studies have been successfully applied to other piperazine and piperidine-based compounds to identify promising drug candidates. nih.govnih.gov
Expanding the Scope of Bio-Conjugation and Chemical Biology Applications
The functional handles on this compound make it a valuable tool for chemical biology. The carboxylic acid can be activated and coupled to biomolecules such as peptides, proteins, or nucleic acids. nih.gov This process, known as bioconjugation, can be used to attach the piperazine moiety as a label or to modulate the properties of the biomolecule.
Piperazine derivatives have been conjugated to the interior of protein cages like ferritin to create nanocarriers for siRNA delivery. acs.orgnih.gov The isopropylpiperazine-carboxylic acid scaffold could be similarly employed, with the isopropyl group potentially influencing the packing and stability within the protein shell, and the carboxylic acid providing the point of attachment.
Furthermore, the piperazine scaffold itself is found in many biologically active natural products and synthetic drugs. nih.govnih.govmdpi.com Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. The combination of the chiral center, the carboxylic acid, and the N-isopropyl group provides a unique pharmacophoric profile that has yet to be explored.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Isopropylpiperazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling isopropyl groups to piperazine-carboxylic acid scaffolds using reagents like chloroacetyl chloride (common in piperazine derivatization). Reaction optimization includes controlling temperature (20–60°C) and pH (neutral to slightly basic) to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is critical for isolating high-purity product (>95%) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, carboxylic acid proton at δ 10–12 ppm).
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and secondary amine (N-H bend ~1550 cm) functionalities.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 205.21 (molecular weight as per empirical formula CHNO) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests indicate decomposition at temperatures >80°C or under prolonged UV exposure. Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) quarterly .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR peaks often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., piperazine ring puckering) by acquiring spectra at 25°C and −40°C.
- 2D-COSY/HMBC : Resolve overlapping signals and assign quaternary carbons.
- Elemental Analysis : Cross-validate %C/H/N with theoretical values (C: 58.53%, H: 7.74%, N: 20.47%) to confirm empirical formula .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro intermediates.
- In Situ Protection : Use Boc or Fmoc groups to protect the carboxylic acid during amine alkylation.
- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., 1:1.2 substrate:isopropylating agent) and solvent systems (e.g., THF vs. acetonitrile) .
Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic (piperazine N) and electrophilic (carboxylic acid C) sites.
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., GPCRs) using AMBER or GROMACS.
- ADMET Prediction : Tools like SwissADME estimate logP (1.2), bioavailability score (0.55), and P-gp substrate likelihood to prioritize derivatives .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
